molecular formula C19H21N3O3 B5836044 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine

1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine

Cat. No. B5836044
M. Wt: 339.4 g/mol
InChI Key: RKQFXAGVZZOLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is a potential therapeutic agent that has been extensively studied for its pharmacological properties and therapeutic potential. This compound has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been found to exhibit anti-inflammatory and antiviral effects by inhibiting the production of inflammatory cytokines and blocking the replication of viruses.
Biochemical and Physiological Effects:
1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine has been found to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, and exhibit anti-inflammatory and antiviral effects. Additionally, it has been found to exhibit low toxicity and high selectivity towards cancer cells, making it a promising therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine in lab experiments include its potent antitumor activity, low toxicity, and high selectivity towards cancer cells. However, its limitations include the need for further studies to fully understand its mechanism of action and optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine. These include:
1. Further studies to fully understand its mechanism of action and optimize its therapeutic potential.
2. Development of more efficient synthesis methods to improve yield and purity.
3. Investigation of its potential as a combination therapy with other anticancer agents.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties in animal models.
5. Development of novel drug delivery systems to improve its bioavailability and efficacy.
In conclusion, 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine is a potential therapeutic agent that exhibits potent antitumor, anti-inflammatory, and antiviral effects. Its mechanism of action is not fully understood, but it is believed to induce apoptosis in cancer cells and inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine involves the reaction of 1-benzylpiperazine with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in high yield and purity by recrystallization from a suitable solvent.

Scientific Research Applications

1-benzyl-4-(3-methyl-4-nitrobenzoyl)piperazine has been extensively studied for its pharmacological properties and therapeutic potential. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been found to exhibit anti-inflammatory and antiviral effects.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(3-methyl-4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15-13-17(7-8-18(15)22(24)25)19(23)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKQFXAGVZZOLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640780
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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